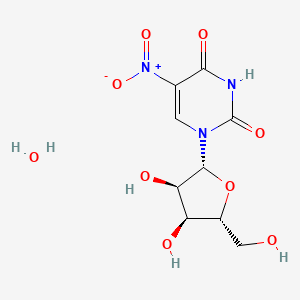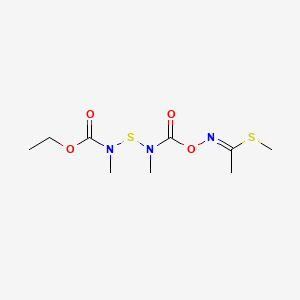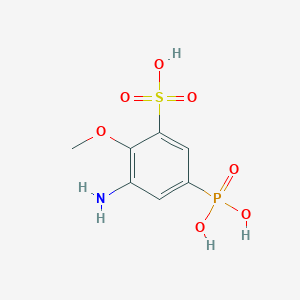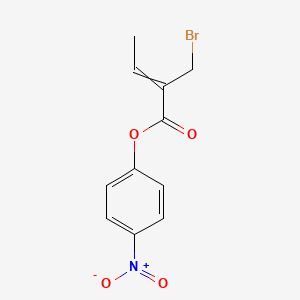
4-Nitrophenyl 2-(bromomethyl)but-2-enoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is an organic compound with a complex structure that includes a nitrophenyl group, a bromomethyl group, and a butenoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate typically involves the esterification of 4-nitrophenol with 2-(bromomethyl)but-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid, and the reaction mixture is heated under reflux conditions to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are mixed and reacted in a controlled environment. This method ensures consistent product quality and allows for large-scale production.
化学反応の分析
Types of Reactions
4-Nitrophenyl 2-(bromomethyl)but-2-enoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group.
Oxidation Reactions: The butenoate ester can be oxidized to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, and thioethers.
Reduction Reactions: The major product is 4-aminophenyl 2-(bromomethyl)but-2-enoate.
Oxidation Reactions: Products can include carboxylic acids and aldehydes.
科学的研究の応用
4-Nitrophenyl 2-(bromomethyl)but-2-enoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme kinetics and as a substrate for various biochemical assays.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Nitrophenyl 2-(bromomethyl)but-2-enoate involves its interaction with nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions, while the nitrophenyl group can participate in redox reactions. These interactions allow the compound to act as a versatile intermediate in various chemical processes.
類似化合物との比較
Similar Compounds
4-Nitrophenyl acetate: Similar structure but lacks the bromomethyl group.
2-Bromo-4-nitrophenol: Contains both bromine and nitro groups but lacks the butenoate ester.
4-Nitrophenyl butyrate: Similar ester structure but lacks the bromomethyl group.
Uniqueness
4-Nitrophenyl 2-(bromomethyl)but-2-enoate is unique due to the presence of both a bromomethyl group and a nitrophenyl group, which allows it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable intermediate in organic synthesis and industrial applications.
特性
CAS番号 |
62918-64-3 |
|---|---|
分子式 |
C11H10BrNO4 |
分子量 |
300.10 g/mol |
IUPAC名 |
(4-nitrophenyl) 2-(bromomethyl)but-2-enoate |
InChI |
InChI=1S/C11H10BrNO4/c1-2-8(7-12)11(14)17-10-5-3-9(4-6-10)13(15)16/h2-6H,7H2,1H3 |
InChIキー |
OBHRGSHQRLZPBM-UHFFFAOYSA-N |
正規SMILES |
CC=C(CBr)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(1,1,3,3,3-Pentafluoroprop-1-en-2-yl)oxy]pentane](/img/structure/B14500223.png)
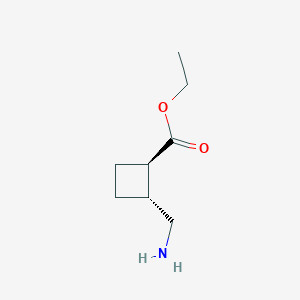
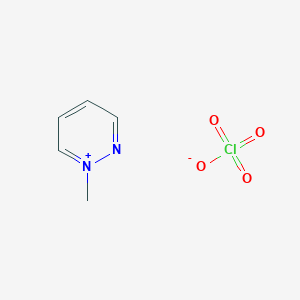
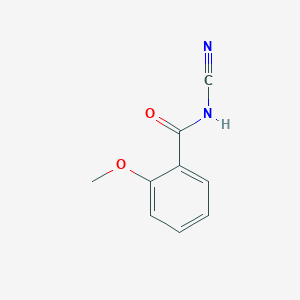

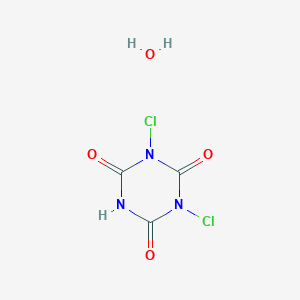
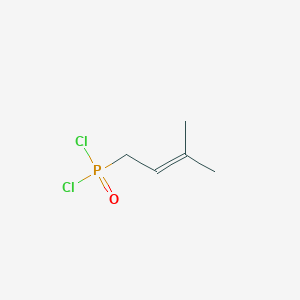

![4-[1-(Diethylamino)ethyl]benzonitrile](/img/structure/B14500249.png)

